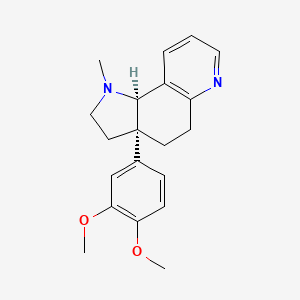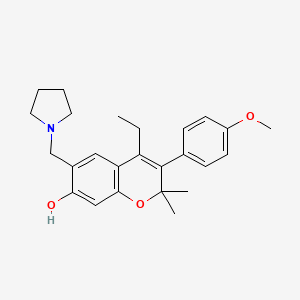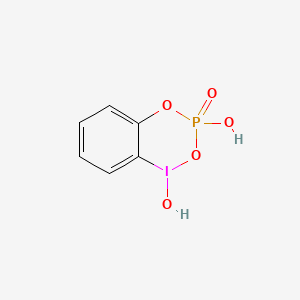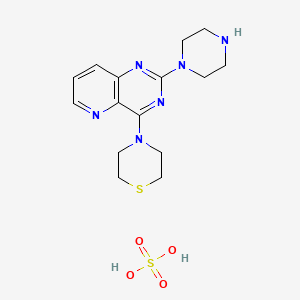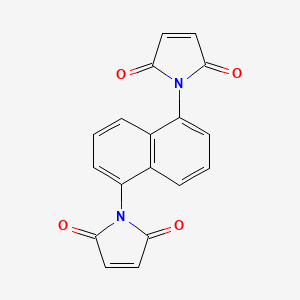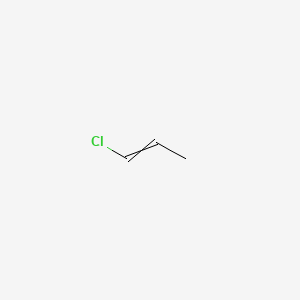
1-Chloro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Chloro-1-propene can be synthesized through several methods:
Addition of Hydrogen Chloride to Propene: This method involves the addition of hydrogen chloride to propene in the presence of a peroxide catalyst.
Dehydrochlorination of 1,2-Dichloropropane: This method involves the dehydrochlorination of 1,2-dichloropropane using a strong base such as potassium hydroxide.
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high product purity .
Analyse Des Réactions Chimiques
1-Chloro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, resulting in the formation of 1-propanol.
Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common reagents used in these reactions include hydrogen chloride, bromine, and potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-1-propene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the production of specialty polymers with unique properties, such as flame retardancy and chemical resistance.
Material Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 1-chloro-1-propene involves its reactivity as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
1-Chloro-1-propene can be compared with other similar compounds, such as:
1-Chloropropane: Unlike this compound, 1-chloropropane is a saturated compound and does not undergo addition reactions.
2-Chloropropene: This compound has the chlorine atom on the second carbon, leading to different reactivity and chemical properties.
1,2-Dichloropropane: This compound has two chlorine atoms, resulting in different reactivity and applications compared to this compound.
This compound is unique due to its unsaturated nature, allowing it to participate in a wide range of addition and polymerization reactions .
Propriétés
Numéro CAS |
590-21-6 |
|---|---|
Formule moléculaire |
C3H5Cl |
Poids moléculaire |
76.52 g/mol |
Nom IUPAC |
1-chloroprop-1-ene |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3 |
Clé InChI |
OWXJKYNZGFSVRC-UHFFFAOYSA-N |
SMILES |
CC=CCl |
SMILES canonique |
CC=CCl |
Point d'ébullition |
35-36 °C |
Color/Form |
Liquid /cis and trans isomers/ |
Densité |
0.9 (WATER= 1) |
Point d'éclair |
less than 21 °F (NFPA, 2010) Flash point > -6 °C greater than 21 °F (greater than -6 °C) (Closed cup) |
| 590-21-6 | |
Description physique |
1-chloropropylene is a colorless liquid with disagreeable odor. Colorless liquid with a disagreeable odor; [CAMEO] |
Pictogrammes |
Flammable; Irritant |
Solubilité |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/ Insol in water /cis and trans isomers/ |
Pression de vapeur |
507.0 [mmHg] 507 mm Hg at 25 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)
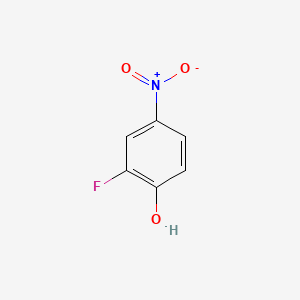
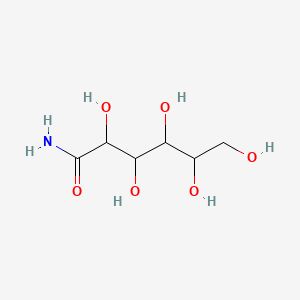

![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)

